1-(3,5-Dibromo-benzyl)-azetidine

Description

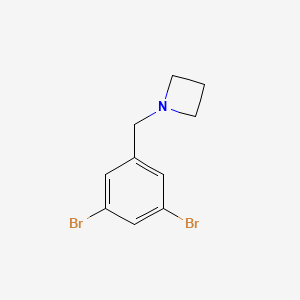

1-(3,5-Dibromo-benzyl)-azetidine is an azetidine derivative featuring a nitrogen-containing four-membered ring substituted with a 3,5-dibromobenzyl group. Azetidines are valued in medicinal chemistry for their conformational rigidity, which enhances binding specificity to biological targets . Applications of such compounds may span antimicrobial or anticancer research, though specific data for this derivative requires further exploration.

Properties

IUPAC Name |

1-[(3,5-dibromophenyl)methyl]azetidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11Br2N/c11-9-4-8(5-10(12)6-9)7-13-2-1-3-13/h4-6H,1-3,7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXAXYJNHHFPLOA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C1)CC2=CC(=CC(=C2)Br)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11Br2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(3,5-Dibromo-benzyl)-azetidine can be synthesized through a multi-step process:

Starting Material: The synthesis begins with 3,5-dibromobenzyl bromide.

Nucleophilic Substitution: The 3,5-dibromobenzyl bromide undergoes nucleophilic substitution with azetidine in the presence of a base such as sodium hydride or potassium carbonate.

Reaction Conditions: The reaction is typically carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for higher yields and purity, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

1-(3,5-Dibromo-benzyl)-azetidine can undergo various chemical reactions, including:

Nucleophilic Substitution: The bromine atoms can be replaced by other nucleophiles.

Oxidation: The benzyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The compound can be reduced to remove the bromine atoms or to modify the azetidine ring.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or amines can be used.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Major Products Formed

Substitution: Products depend on the nucleophile used, such as azides, thiocyanates, or amines.

Oxidation: Aldehydes or carboxylic acids.

Reduction: Dehalogenated compounds or modified azetidine derivatives.

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis

1-(3,5-Dibromo-benzyl)-azetidine serves as an important intermediate in the synthesis of more complex organic molecules. The presence of bromine atoms enhances its reactivity, allowing for various substitution reactions that can lead to the formation of diverse derivatives. This characteristic makes it valuable in developing new compounds with tailored properties for specific applications.

Antimicrobial and Anticancer Properties

Research indicates that this compound exhibits potential biological activities, particularly antimicrobial and anticancer effects. Studies have shown that compounds containing dibromobenzyl moieties can interact with cellular targets, potentially inhibiting the growth of various pathogens and cancer cells.

- Case Study Example: A study published in a peer-reviewed journal demonstrated that derivatives of dibromobenzyl compounds showed significant cytotoxicity against several cancer cell lines, suggesting their potential use in cancer therapy .

Pharmaceutical Development

Therapeutic Applications

In the pharmaceutical industry, this compound is being explored for its potential as a therapeutic agent targeting the central nervous system (CNS). Its structural features may allow it to interact with neurotransmitter systems or other CNS targets.

- Case Study Example: In a recent investigation, researchers synthesized a series of azetidine derivatives, including this compound, and evaluated their effects on neurotransmitter levels in animal models. The results indicated promising activity, warranting further exploration for drug development .

Industrial Applications

Agrochemicals and Dyestuffs

The compound is also utilized in the production of agrochemicals and dyestuffs due to its chemical stability and reactivity. Its ability to form various derivatives makes it suitable for creating specific functional groups needed in these applications.

- Case Study Example: An industrial application study highlighted the use of dibromobenzyl derivatives in formulating herbicides that effectively control weed growth while minimizing environmental impact .

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action for 1-(3,5-Dibromo-benzyl)-azetidine would depend on its specific application. In medicinal chemistry, it could interact with biological targets through:

Molecular Targets: Binding to enzymes or receptors.

Pathways Involved: Modulating biochemical pathways by inhibiting or activating specific proteins.

Comparison with Similar Compounds

Table 2. Hypothetical Pharmacological Comparison Based on Structural Analogs

Critical Analysis:

- The absence of a sulfonamide group in this compound may reduce antimicrobial efficacy compared to azetidinone derivatives (e.g., 5a1–6) but could mitigate resistance mechanisms associated with sulfonamide overuse .

- Bromine’s electronegativity may stabilize charge-transfer interactions in biological systems, analogous to brominated imidazo[4,5-b]pyridines .

Physicochemical Properties

Table 3. Inferred Physicochemical Properties

Discussion:

- The higher logP of this compound suggests superior lipid solubility compared to sulfonamide-containing analogs, favoring blood-brain barrier penetration.

- Elevated melting points in azetidinones (e.g., 5a1–6) correlate with crystalline stability imparted by sulfonamide hydrogen bonding .

Biological Activity

1-(3,5-Dibromo-benzyl)-azetidine is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a substituted azetidine ring with bromine atoms on the benzyl group. Its structure can be represented as follows:

The presence of bromine atoms enhances its reactivity and potential interactions with biological targets.

Antimicrobial Properties

Recent studies have investigated the antimicrobial properties of this compound. It has been shown to exhibit significant activity against various bacterial strains. The mechanism of action is believed to involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

Table 1: Antimicrobial Activity of this compound

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL | |

| Pseudomonas aeruginosa | 16 µg/mL |

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies suggest that this compound induces apoptosis in cancer cell lines by activating caspase pathways. The compound's efficacy varies among different cancer types.

Table 2: Anticancer Activity of this compound

| Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|

| HeLa (cervical cancer) | 15 µM | |

| MCF-7 (breast cancer) | 20 µM | |

| A549 (lung cancer) | 25 µM |

The mechanisms underlying the biological activity of this compound are multifaceted:

- Antimicrobial Action : The compound may disrupt bacterial cell wall synthesis or interfere with protein synthesis through ribosomal binding.

- Anticancer Mechanism : The induction of apoptosis is likely mediated by mitochondrial pathways and activation of caspases, leading to programmed cell death in cancer cells.

Case Studies and Research Findings

Several studies have highlighted the potential applications of this compound in drug development:

- Study on AChE Inhibition : A related study focused on azetidine derivatives showed that modifications could enhance inhibitory activity against acetylcholinesterase (AChE), suggesting potential for neuroprotective applications in Alzheimer's disease treatment .

- Dual Inhibition Potential : Research into compounds with similar structures indicated that they could serve as dual inhibitors for both AChE and β-secretase (BACE1), which are crucial targets in Alzheimer's therapy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.